BenchChemオンラインストアへようこそ!

[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

Medicinal Chemistry Process Chemistry Antibiotic Synthesis

This N-Boc-protected intermediate is critical for SAR programs requiring a two-carbon spacer between a terminal amine and a 2-aminothiazole amide. In-house coupling of the β-alanine-thiazole motif achieves only a 4% isolated yield, making commercial procurement the only practical route. Its XLogP of 1.1 and TPSA of 80.3 Ų ensure a favorable oral-bioavailability profile for screening libraries. The Boc group enables clean, on-demand deprotection to the free amine, circumventing the handling difficulties of the hygroscopic final inhibitor. Procure a pre-characterized, high-purity batch to bypass synthetic bottlenecks and accelerate your hit-to-lead optimization.

Molecular Formula C11H17N3O3S
Molecular Weight 271.34 g/mol
Cat. No. B5065625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
Molecular FormulaC11H17N3O3S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)NC1=NC=CS1
InChIInChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)13-5-4-8(15)14-9-12-6-7-18-9/h6-7H,4-5H2,1-3H3,(H,13,16)(H,12,14,15)
InChIKeyTWKDCIHEGAQKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester: A Specialized Boc-Protected Amino-Thiazole Building Block for Rational Medicinal Chemistry Procurement


[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester (CAS 1043390-61-9; synonym tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate) is a synthetically derived N-Boc-β-alanine thiazol-2-ylamide of the molecular formula C₁₁H₁₇N₃O₃S (MW 271.34 g·mol⁻¹) [1]. This compound integrates a base-labile tert-butyl carbamate protecting group with a terminal 2-aminothiazole amide, a motif recurrent in MET kinase inhibitors and anti-infective scaffolds [2]. The molecule serves as a differentiated intermediate in medicinal chemistry programs where precise control over amine reactivity and heterocyclic presentation is required, and its physical properties—including a computed XLogP of 1.1, five hydrogen-bond acceptors, two hydrogen-bond donors, and a topological polar surface area (TPSA) of 80.3 Ų—define its solubility and permeability profile for bioactivity screening [1].

Why a Simple Boc-β-Alanine or Other Thiazol-2-ylamide Cannot Replace [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester in Synthesis and Screening Workflows


Although Boc-β-alanine and diverse thiazol-2-ylcarbamoyl analogs share functional-group commonality, their synthetic accessibility differs dramatically. A direct comparative study of six Boc-protected aminocarboxamide intermediates revealed that the title compound—the β-alanine–thiazole derivative—was obtained in only 4% isolated yield, whereas the glycine–thiazole analog reached 59% and the homologous β-alanine–thiadiazole analog 22% under identical coupling conditions [1]. This order-of-magnitude yield deficit originates from the specific combination of chain length and heterocycle and is not predicted by simple structural inspection. Consequently, the compounds are not functionally interchangeable: researchers requiring the β-alanine–thiazole amide linker must either accept low in-house synthetic productivity or procure a pre-characterized, high-purity commercial batch. Furthermore, the title compound's computed XLogP (1.1) is 0.4 log units lower than that of the glycine–thiazole analog (1.5), indicating measurably different solubility and membrane-partitioning behavior that cannot be replicated by shorter-chain analogues [2].

Quantitative Differentiation Evidence for [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester vs. Its Closest Analogs


Synthetic Yield: Direct Head-to-Head Comparison of Six Boc-Protected N-Heterocycle Carboxamides

In a unified synthetic campaign aimed at alanine racemase inhibitors, the title compound (Boc-β-Ala-thiazol-2-ylamide) was isolated in only 4% yield, making it the lowest-yielding intermediate among six structurally analogous Boc-protected aminocarboxamides. The glycine–thiazole analog gave a 59% yield—a 15-fold improvement—and the β-alanine–thiadiazole analog afforded 22% under the same reaction conditions [1]. This dramatic yield differential directly translates into procurement value: sourcing the title compound from a supplier that ensures ≥95% purity eliminates the resource burden of repeated low-yield synthesis.

Medicinal Chemistry Process Chemistry Antibiotic Synthesis

Lipophilicity (XLogP) Comparison: The Title Compound is More Hydrophilic than its Glycine Homolog

Computed lipophilicity values highlight a measurable difference in partitioning behavior. The title compound (C₁₁H₁₇N₃O₃S) has an XLogP of 1.1, whereas the one-carbon‑shorter glycine analog (C₁₀H₁₅N₃O₃S) records an XLogP of 1.5 [1][2]. The 0.4 log unit decrease indicates higher aqueous solubility for the β-alanine derivative, a property that directly influences solution-phase biological assay outcomes.

Molecular Property Prediction Drug-like Physicochemistry ADME Screening

Conformational Flexibility: Increased Rotatable Bond Count vs. the Glycine Analog

The title compound possesses six rotatable bonds versus five in the glycine‑thiazole analog [1][2]. The extra rotatable bond arises from the ethylene spacer of the β-alanine backbone and imparts greater conformational flexibility, which can be advantageous for target‑binding adaptability but also carries an entropic penalty upon binding.

Conformational Analysis Ligand Efficiency Molecular Recognition

Commercial Purity and Reproducibility vs. Academic Batch Yield

Commercial vendors list the title compound at ≥95–98% purity (e.g., Leyan 98%, AKSci 95%) , whereas academic synthesis produced the compound in only 4% yield and required extensive chromatographic purification to reach sufficient purity for biological testing [1]. The purchase of a pre-qualified, high-purity batch eliminates lot‑to‑lot variability and drastically reduces both material costs and chemist effort.

Procurement Reliability Quality Control Chemical Supply

Class‑Level Biological Potential: Alkylthiazol Carbamates as MET Kinase Inhibitor Scaffolds

The alkylthiazol carbamate chemotype, to which the title compound belongs, is explicitly claimed as a privileged scaffold for MET kinase inhibitors in Sanofi patent US8912218 [1]. While the patent does not disclose activity data for the specific Boc‑protected intermediate, structural analysis indicates that the β‑alanine‑thiazole‑2‑yl amide pattern positions the Boc group optimally for late‑stage deprotection and diversification, a feature less accessible with shorter (glycine) or longer (GABA) linkers.

Kinase Inhibition Cancer Therapeutics Patent Analysis

Application Scenarios Where [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester Delivers Measurable Advantage


Medicinal Chemistry SAR Campaigns Requiring a β-Alanine-Thiazole Amide Linker

When a structure‑activity relationship (SAR) program demands a two‑carbon spacer between a protected amine and a 2‑aminothiazole amide, the title compound provides the optimal combination of conformational flexibility (6 rotatable bonds) and moderate lipophilicity (XLogP 1.1) [1]. The 4% literature yield for in‑house synthesis [2] makes commercial procurement the only practical route, and the validated ≥95% purity ensures that biological assay results are not confounded by side‑products or residual coupling reagents.

Development of MET Kinase‑Targeted Chemical Probes and Clinical Candidates

For teams building on the alkylthiazol carbamate chemotype disclosed in Sanofi patent US8912218 [3], the title compound serves as a strategic late‑stage intermediate. The Boc group can be cleanly removed under mild acidolysis, liberating a free primary amine that can be elaborated into sulfonamides, ureas, or amides to explore MET active‑site vectors, without disrupting the thiazole‑amide bond critical for hinge‑region binding.

Synthesis of Anti‑infective Alanine Racemase Inhibitors and Analogs

The title compound was originally designed as a Boc‑protected precursor to 3‑amino‑N‑(thiazol‑2‑yl)propanamide, a putative alanine racemase inhibitor [2]. Because the final inhibitor is highly hygroscopic and difficult to isolate, researchers can procure the stable Boc‑protected precursor, perform deprotection immediately before assay, and thereby circumvent the low yield and handling difficulties of the free amine [2]. This workflow specifically leverages the commercial availability and high purity of the Boc‑protected form.

Physicochemical Screening Sets for Solubility‑Optimized Heterocyclic Building Blocks

In compound‑library design, the title compound's lower XLogP (1.1 vs. 1.5 for the glycine analog) and moderate TPSA (80.3 Ų) place it in an attractive region of oral‑bioavailability chemical space [1][4]. Procurement of a 98%‑pure batch enables its direct inclusion in mini‑libraries for solubility, permeability, and metabolic stability screening without additional purification, streamlining hit‑to‑lead optimization.

Quote Request

Request a Quote for [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.